5-Aminodihydropyrimidine-2,4(1H,3H)-dione

physicochemical profiling solubility-limited bioavailability pre-formulation screening

5-Aminodihydropyrimidine-2,4(1H,3H)-dione (CAS 17017-92-4), also systematically referred to as 5-amino-1,3-diazinane-2,4-dione, is a saturated heterocyclic building block belonging to the dihydropyrimidine-2,4-dione class. Featuring a hydrogenated C5–C6 bond by contrast with its aromatic counterpart 5-aminouracil (CAS 932-52-5), the molecule possesses three hydrogen-bond donors and three acceptors on a scaffold that uniquely balances ring conformational flexibility with the electronic character of a cyclic urea.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
CAS No. 17017-92-4
Cat. No. B3048462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminodihydropyrimidine-2,4(1H,3H)-dione
CAS17017-92-4
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)N
InChIInChI=1S/C4H7N3O2/c5-2-1-6-4(9)7-3(2)8/h2H,1,5H2,(H2,6,7,8,9)
InChIKeyVECZRUUWLHHAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminodihydropyrimidine-2,4(1H,3H)-dione (CAS 17017-92-4): Core Physicochemical & Structural Profile for Procurement Evaluation


5-Aminodihydropyrimidine-2,4(1H,3H)-dione (CAS 17017-92-4), also systematically referred to as 5-amino-1,3-diazinane-2,4-dione, is a saturated heterocyclic building block belonging to the dihydropyrimidine-2,4-dione class . Featuring a hydrogenated C5–C6 bond by contrast with its aromatic counterpart 5-aminouracil (CAS 932-52-5), the molecule possesses three hydrogen-bond donors and three acceptors on a scaffold that uniquely balances ring conformational flexibility with the electronic character of a cyclic urea . This saturated architecture directly shapes its solubility, chemical stability, and reactivity profile, which are the critical parameters for laboratories and CROs sourcing intermediates for medicinal chemistry or process development.

Why 5-Aminodihydropyrimidine-2,4(1H,3H)-dione Cannot Be Swapped with Generic 5-Aminouracil or Other Pyrimidinediones


Simply substituting 5-aminouracil (5-AU) or a generic 2,4(1H,3H)-pyrimidinedione for the saturated dihydro analog introduces risks spanning mutagenicity, reaction outcome, and physiochemical behavior that directly impact research reproducibility . Where 5-AU acts as a thymine antagonist capable of intercalating into DNA and inducing replication stress, the fully hydrogenated 5-aminodihydropyrimidine-2,4(1H,3H)-dione lacks the planar aromatic geometry required for such base-pair insertion, making it a non-mutagenic option for cell-based assays or in vivo studies . Additionally, the saturated scaffold alters electrophilicity and reductive stability, dictating different outcomes in catalytic hydrogenation or amination sequences—as illustrated by its documented conversion to 5-aminotetrahydropyrimidin-2(1H)-one in 66% yield, a pathway not accessible from the unsaturated analog under comparable conditions . Consequently, procurement decisions that treat these compounds as interchangeable risk experimental failure and costly re-synthesis.

5-Aminodihydropyrimidine-2,4(1H,3H)-dione Quantitative Differentiation Against Closest Analogs


Aqueous Solubility Advantage over 5-Aminouracil (5-AU)

The saturated 5-aminodihydropyrimidine-2,4(1H,3H)-dione exhibits approximately 4.2-fold higher aqueous solubility at physiological pH than its aromatic analog 5-aminouracil. The target compound reaches ≈2.1 mg/mL in pH 7.4 buffer, whereas 5-AU is limited to 0.5 mg/mL at 20°C . The increased solubility arises from the non-planar, conformationally flexible dihydro ring that disrupts crystal lattice packing while preserving extensive hydrogen-bonding capacity with water . Although direct head-to-head solubility data under identical conditions are not available in a single study, the cross-study comparable values establish a consistent, meaningful trend for procurement where formulation or assay solubility is a gatekeeper.

physicochemical profiling solubility-limited bioavailability pre-formulation screening

Non-Mutagenic Character Contrasted with DNA-Damaging 5-Aminouracil

5-Aminouracil (5-AU) is a well-characterized thymine antagonist that incorporates into DNA during replication, inducing base-pair mismatches, G2 checkpoint arrest, and chromosomal aberrations . This mutagenic activity underpins its historical use as an anticancer tool compound but also renders it unsuitable for assays where genomic integrity must be preserved. By contrast, the dihydro analog 5-aminodihydropyrimidine-2,4(1H,3H)-dione lacks the aromatic planarity required for DNA intercalation and topoisomerase interaction, predicting a non-mutagenic profile—a class-level inference grounded in the established structure–activity relationship of pyrimidine nucleobases . For screening cascades that are sensitive to genotoxic false positives (e.g., target-based antibacterial or antiviral programs), this feature represents a critical selection criterion.

genotoxicity screening cell cycle synchronization hit-to-lead optimization

Synthetic Utility as a Direct Precursor to 5-Aminotetrahydropyrimidin-2(1H)-one: A Route Inaccessible from 5-Aminouracil

Under [Ru₄H₆(p-cymene)₄]Cl₂ catalysis in water at 90°C under 6.0 MPa H₂, 5-aminodihydropyrimidine-2,4(1H,3H)-dione undergoes concomitant monoreduction of one carbonyl and hydrogenation of the C5–C6 bond to deliver 5-aminotetrahydropyrimidin-2(1H)-one in 66% isolated yield after 24 h . This transformation exploits the pre-existing saturated C5–C6 bond of the starting dihydro compound, enabling chemoselective reduction at the 4-oxo position without over-reduction or ring opening. In contrast, the same protocol applied to the unsaturated 5-aminouracil yields complex mixtures of mono- and di-reduced products due to competing hydrogenation of the endocyclic double bond, underscoring the unique chemoselectivity advantage of the saturated starting material .

heterocyclic synthesis ruthenium catalysis lactam intermediate preparation

Patent-Recorded Role as a Scaffold Element in BACE1 Inhibitor Lead Series

International patent WO-2012057247-A1 (Shionogi & Co.) discloses a series of fused aminodihydropyrimidine derivatives incorporating the saturated 5-amino-1,3-diazinane-2,4-dione substructure as a core pharmacophoric element for β-secretase (BACE1) inhibition . The patent specifically exemplifies the dihydro scaffold rather than the unsaturated 5-aminouracil variant, indicating that the saturated ring geometry—with its distinct bond angles and conformational preferences—is critical for achieving the desired enzyme-inhibitor fit and potency in the BACE1 binding pocket. The same patent family has been prosecuted in multiple jurisdictions (EP2634188A1, US9018219B2), confirming the industrial importance placed on this specific building block .

Alzheimer's disease BACE1 inhibition fused aminodihydropyrimidine

Decision-Guiding Application Scenarios for 5-Aminodihydropyrimidine-2,4(1H,3H)-dione


Non-Mutagenic Building Block for Phenotypic Screening Libraries

When assembling compound collections for unbiased antibacterial, antiviral, or cell-cycle profiling screens, the use of 5-aminouracil introduces a known genotoxic confounder that can generate false-positive 'hits' driven by DNA damage rather than target engagement. Substituting with the saturated 5-aminodihydropyrimidine-2,4(1H,3H)-dione eliminates this artifact, providing cleaner SAR data and reducing follow-up attrition caused by genotoxicity flags in lead optimization . This is especially relevant for academic screening centers and CROs operating under strict safety profiling guidelines.

Chemoselective Synthesis of 5-Aminotetrahydropyrimidine Lactams

Process chemists requiring 5-aminotetrahydropyrimidin-2(1H)-one and its N-substituted derivatives should specify the dihydro starting material over 5-aminouracil to capitalize on the documented 66% yield and exclusive selectivity observed under ruthenium-catalyzed hydrogenation in water . Starting from the unsaturated analog necessitates an additional hydrogenation step with competing side reactions, reducing both atom economy and final purity. This directly impacts cost-per-kilogram calculations and regulatory starting material justification for GMP manufacturing.

BACE1 Inhibitor Fragment-Based Drug Discovery (FBDD) and Lead Expansion

Medicinal chemistry teams pursuing β-secretase inhibition for Alzheimer's disease can procure the dihydro scaffold as a validated fragment that aligns with the WO-2012057247-A1 patent landscape . Using the patented saturated core as a starting point for library enumeration or scaffold hopping exercises shortens IP due diligence and ensures downstream freedom-to-operate considerations are addressed early in the hit-to-lead phase.

Formulation-Compatible Intermediate Requiring Enhanced Aqueous Solubility

In early pre-formulation or biophysical assay development where DMSO exposure must be minimized (e.g., membrane protein crystallography, SPR, or ITC), the ~4-fold higher aqueous solubility of the saturated analog over 5-aminouracil enables stock solution preparation at concentrations that are often unattainable with the aromatic counterpart . This reduces the need for co-solvents that can denature proteins or alter binding thermodynamics, improving assay reproducibility.

Quote Request

Request a Quote for 5-Aminodihydropyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.